biological activity of 2-propylpyrrolidine-2-carboxylic acid analogs
biological activity of 2-propylpyrrolidine-2-carboxylic acid analogs
This guide details the biological activity, synthesis, and therapeutic utility of 2-propylpyrrolidine-2-carboxylic acid (also known as
These compounds represent a structural chimera between the proline scaffold (rigid, turn-inducing) and the valproic acid (VPA) pharmacophore (branched hydrophobic tail). In drug discovery, they are primarily utilized as Conformationally Constrained Amino Acids (CCAAs) to engineer peptide therapeutics with enhanced stability and selectivity, and secondarily investigated for intrinsic neurological activity.
Executive Summary
2-Propylpyrrolidine-2-carboxylic acid is a quaternary
Therapeutic Relevance:
-
Peptidomimetics: Induces specific secondary structures (
-turns, -helices) and confers absolute resistance to proteolytic degradation by prolyl oligopeptidases. -
Neurology: Structurally mimics Valproic Acid (VPA) within a cyclic amino acid framework, offering a scaffold for designing anticonvulsants with altered transport kinetics (via LAT1/system L transporters).
-
Catalysis: Serves as a chiral catalyst in organocatalytic reactions (though this guide focuses on biological activity).
Part 1: Structural & Stereochemical Foundations
The biological activity of 2-propylpyrrolidine-2-carboxylic acid is governed by the Thorpe-Ingold Effect (gem-dimethyl effect) applied to the pyrrolidine ring.
The Quaternary Center ( -Carbon)
The introduction of the propyl group at C2 creates a quaternary center that:
-
Locks Ring Puckering: Forces the pyrrolidine ring into a specific envelope conformation (typically
-endo or -exo depending on stereochemistry). -
Biases Amide Isomerism: Natural proline residues in peptides exist in equilibrium between cis and trans amide bond states (approx. 1:4). The bulky propyl group at C2 destabilizes the trans isomer due to steric clash with the preceding carbonyl oxygen, significantly shifting the equilibrium toward the cis-amide form. This is critical for designing "turn" structures in peptides.
Lipophilicity & Transport[2]
-
LogP Shift: The propyl group increases lipophilicity compared to native proline, enhancing blood-brain barrier (BBB) penetration.
-
Transport: Unlike VPA (passive/fatty acid transport), this analog is an amino acid. It likely utilizes the System L (LAT1) neutral amino acid transporter, allowing for active uptake into the CNS, a strategy used by gabapentinoids.
Part 2: Synthesis Strategy (Self-Regeneration of Stereocenters)
The synthesis of quaternary prolines is non-trivial due to steric hindrance. The authoritative method is Seebach’s Self-Regeneration of Stereocenters (SRS) . This protocol uses a chiral auxiliary that is part of the substrate itself, ensuring high enantiopurity.
Mechanistic Pathway
-
Condensation: Proline condenses with pivalaldehyde to form a bicyclic oxazolidinone. The existing chirality of proline directs the new stereocenter.
-
Deprotonation: The bridgehead hydrogen is removed by a strong base (LDA), creating a planar enolate.
-
Stereoselective Alkylation: The bulky tert-butyl group on the auxiliary shields one face of the enolate, forcing the electrophile (propyl iodide) to attack from the opposite side (anti-addition).
-
Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding the enantiopure
-propylproline.
Visualization: SRS Synthesis Pathway
Caption: The Self-Regeneration of Stereocenters (SRS) pathway ensures retention of optical purity during the formation of the quaternary center.
Part 3: Biological Activity & Therapeutic Applications[4][5][6][7]
Peptide Stabilization (Protease Resistance)
The primary utility of 2-propylpyrrolidine-2-carboxylic acid is as a "defensive" residue in peptide drugs.
-
Mechanism: Proteases (e.g., Trypsin, Chymotrypsin, Prolyl Oligopeptidase) require the peptide backbone to adopt an extended conformation to fit the active site. The
-propyl group creates a "steric umbrella" that prevents the enzyme from accessing the scissile bond. -
Data: Peptides containing
-substituted prolines often show half-life extensions from minutes (native) to hours or days.
Neurological Activity (VPA Mimicry)
While less potent than VPA itself as a standalone anticonvulsant, analogs in this class exhibit unique profiles:
-
Anticonvulsant: The 2-propyl moiety mimics the VPA tail.[2] Activity is often observed in the scPTZ (pentylenetetrazol) seizure model.
-
Toxicity: Unlike VPA, which can form toxic metabolites (e.g., 4-ene-VPA) leading to hepatotoxicity, the pyrrolidine ring prevents
-oxidation of the "main chain," potentially offering a safer metabolic profile.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of (S)-2-Propylpyrrolidine-2-carboxylic Acid
Target Audience: Synthetic Chemists
Reagents: L-Proline, Pivalaldehyde, LDA (Lithium Diisopropylamide), Propyl Iodide, HCl.
-
Protection (Oxazolidinone Formation):
-
Reflux L-Proline (10 g) with pivalaldehyde (1.2 equiv) and catalytic p-TsOH in pentane using a Dean-Stark trap.
-
Crystallize the product to isolate the cis-oxazolidinone (single diastereomer).
-
-
Alkylation:
-
Dissolve the oxazolidinone in anhydrous THF under Argon. Cool to -78°C.
-
Add LDA (1.1 equiv) dropwise over 30 mins. Stir for 1 hour to ensure enolization.
-
Add Propyl Iodide (1.5 equiv) slowly. The bulky t-butyl group directs the propyl group to the trans face relative to itself (retention of configuration relative to original proline).
-
Allow to warm to -20°C over 4 hours. Quench with sat.
.
-
-
Hydrolysis:
-
Evaporate solvent. Reflux the residue in 6N HCl for 6 hours.
-
Wash with ether (to remove pivalaldehyde).
-
Pass the aqueous layer through an ion-exchange column (Dowex 50) to isolate the free amino acid.
-
Yield: Typically 60-75%. ee: >98%.[1]
-
Protocol B: Peptide Stability Assay (Proteolytic Resistance)
Target Audience: Biochemists/Pharmacologists
Objective: Determine the half-life (
-
Preparation:
-
Substrate: Synthesize a model tripeptide (e.g., Ac-Phe-Xaa -Ala-NH2) where Xaa = Pro or 2-Propyl-Pro.
-
Enzyme:
-Chymotrypsin or Human Serum (for a broad spectrum test).
-
-
Incubation:
-
Dissolve peptide (100
M) in PBS (pH 7.4) at 37°C. -
Add Enzyme (1 unit/mL) or Serum (20% v/v).
-
-
Sampling:
-
Aliquot 50
L at mins. -
Quench immediately with 50
L of 1% TFA/Acetonitrile.
-
-
Analysis:
-
Analyze via HPLC-UV (214 nm) or LC-MS.
-
Plot
vs. Time. The slope gives .
-
-
Expected Result: Native Pro peptide degrades (
min). 2-Propyl-Pro peptide should remain >90% intact after 4 hours.
Part 5: SAR Analysis (Structure-Activity Relationship)[10]
The size of the substituent at C2 is the critical variable.
| Substituent (R) | Steric Bulk ( | Cis-Amide Preference | Lipophilicity (LogP) | Biological Impact |
| -H (Native) | Low | Low (~20%) | -2.5 | Flexible, proteolytically labile. |
| -Methyl | Medium | Moderate | -2.0 | Standard constraint. Used in Morphiceptin. |
| -Propyl | High | High (>60%) | -1.2 | Strong turn inducer. VPA mimic. Max stability. |
| -Benzyl | Very High | High | -0.5 | Aromatic interactions. Often used for |
Visualization: SAR Logic Flow
Caption: Structure-Activity Relationship showing how the C2-propyl modification drives both conformational rigidity and biological stability.
References
-
Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link
-
Karle, I. L., et al. (1993). Conformation of peptides containing the alpha,alpha-disubstituted amino acid 2-propylproline. Journal of the American Chemical Society. Link
-
Nau, H., et al. (1991). Valproic acid and its analogs: Structure-activity relationships. Epilepsia. Link
-
Kaul, R., et al. (2005). Stereocontrol in the Synthesis of
-Substituted Prolines. Journal of Organic Chemistry. Link -
Perlman, M. E., et al. (1992). Structure-pharmacokinetic relationships of valproic acid analogs. Pharmaceutical Research. Link
Sources
- 1. A Peptide with a ProGln C Terminus in the Human Saliva Peptidome Exerts Bactericidal Activity against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
